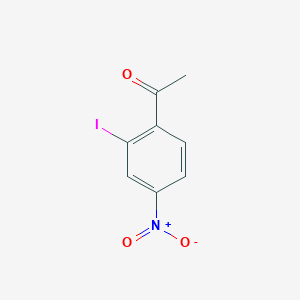
1-(2-Iodo-4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of iodine and nitro groups attached to a phenyl ring, with an ethanone group
Méthodes De Préparation
The synthesis of 1-(2-Iodo-4-nitrophenyl)ethan-1-one typically involves the iodination and nitration of a phenyl ethanone precursor. One common method includes the reaction of 2-iodo-4-nitroaniline with acetic anhydride under acidic conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Iodo-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Iodo-4-nitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Iodo-4-nitrophenyl)ethan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Iodo-4-nitrophenyl)ethan-1-one include:
1-(4-Iodophenyl)ethan-1-one: Lacks the nitro group, making it less reactive in redox reactions.
1-(2-Nitrophenyl)ethan-1-one: Lacks the iodine atom, affecting its ability to participate in substitution reactions.
1-(2-Iodo-4-methylphenyl)ethan-1-one: The methyl group alters its steric and electronic properties, impacting its reactivity.
Propriétés
Formule moléculaire |
C8H6INO3 |
|---|---|
Poids moléculaire |
291.04 g/mol |
Nom IUPAC |
1-(2-iodo-4-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3 |
Clé InChI |
IEEOCJAWJJIUMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


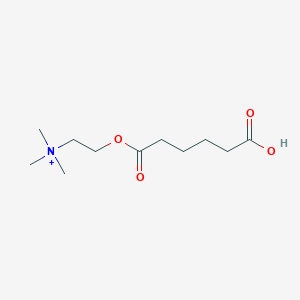
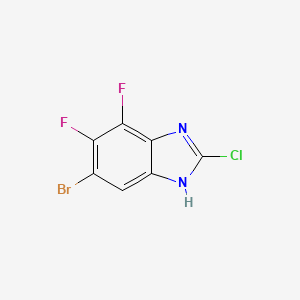
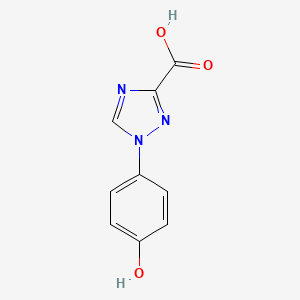

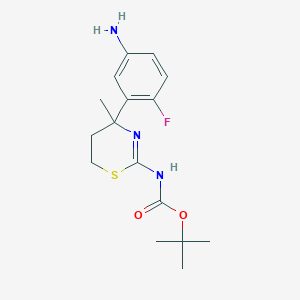



![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
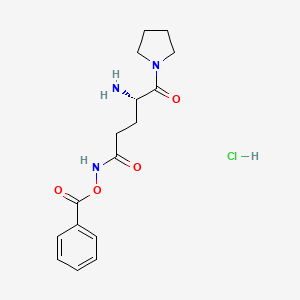
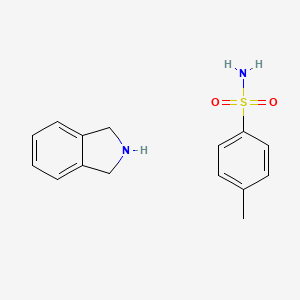
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
